molecular formula C₂₄H₃₀D₄N₆O₃S₂ B1153698 Propoxyphenyl Thioaildenafil-d4

Propoxyphenyl Thioaildenafil-d4

Cat. No.: B1153698
M. Wt: 522.72
Attention: For research use only. Not for human or veterinary use.
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Description

Propoxyphenyl Thioaildenafil-d4 (C₂₄D₄H₃₀N₆O₃S₂; MW: 522.72) is a deuterium-labeled analog of Propoxyphenyl Thioaildenafil, a phosphodiesterase-5 (PDE5) inhibitor structurally related to sildenafil analogs . The compound features a propoxy group substitution on the phenyl ring and a sulfur atom replacing oxygen in the pyrimidinone ring, distinguishing it from classical PDE5 inhibitors like sildenafil. The deuterated form (D4) incorporates four deuterium atoms, enhancing its utility as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses for drug quality control and adulterant detection in dietary supplements .

Properties

Molecular Formula

C₂₄H₃₀D₄N₆O₃S₂

Molecular Weight

522.72

Synonyms

rel-5-[5-[[(3R,5S)-3,5-Dimethyl-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione-d4;  (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxyphen

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Analytical Comparison

Compound Molecular Formula Molecular Weight Key Substitution Application Reference
This compound C₂₄D₄H₃₀N₆O₃S₂ 522.72 Propoxy, D4 labeling MS/NMR internal standard
Thioaildenafil C₂₃H₃₂N₆O₃S₂ 504.67 Ethoxy, sulfonylpiperazine Adulterant detection
Propoxyphenyl Thiosildenafil C₂₃H₃₂N₆O₃S₂ 504.67 Propoxy, thioketone Dietary supplement analysis
Thiohomosildenafil C₂₄H₃₄N₆O₃S₂ 519.22 Propoxy, ethylpiperazine PDE5 inhibition studies

Table 2: Deuterated Analogs Comparison

Compound Deuterium Atoms Molecular Weight Key Use Case
This compound 4 522.72 Quantification in complex matrices
Propoxyphenyl-thiosildenafil-d8 8 512.7 High-resolution MS calibration
Propoxyphenyl-thiohydroxyhomosildenafil-d4 4 526.7 Metabolite identification

Research Findings

  • Analytical Utility : Deuterated analogs like this compound are critical in distinguishing legal pharmaceuticals from illicit analogs in herbal products, with detection limits as low as 0.1 ppm via LC-MS/MS .
  • Structural Impact : Propoxy substitution increases metabolic half-life by 20–30% compared to ethoxy analogs, as shown in vitro hepatic microsome assays .
  • Regulatory Relevance : AOAC SMPR 2014.010 mandates the use of deuterated standards for verifying PDE5 inhibitor purity in pharmaceuticals, ensuring compliance with USP/EP guidelines .

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